molecular formula C16H15F2N3 B4350989 4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350989
M. Wt: 287.31 g/mol
InChI Key: PLSYRHZFUBVUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is notable for its difluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group. The reaction conditions often require the presence of a base and a suitable solvent, such as 1,4-dioxane . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Scientific Research Applications

4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it a valuable compound for various applications.

Properties

IUPAC Name

4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3/c1-3-21-16-13(9-19-21)12(15(17)18)8-14(20-16)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSYRHZFUBVUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-1-ethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

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